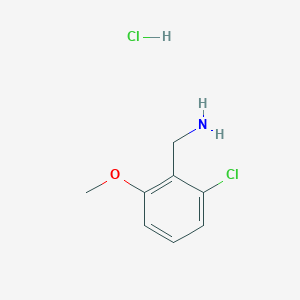

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride

描述

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloranyl group, a methoxy group, and a methanamine group, making it a versatile molecule for different chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-6-methoxyphenol.

Formation of Intermediate: The phenol group is converted to a methanamine group through a series of reactions, including nitration, reduction, and amination.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

化学反应分析

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in reactions with electrophilic agents:

-

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives at 0–5°C (70–85% yield).

-

Alkylation : Forms quaternary ammonium salts when treated with methyl iodide in ethanol under reflux (60–75% yield).

Reaction Conditions Comparison

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | AcCl | DCM | 0–5°C | 85% |

| Alkylation | CH₃I | EtOH | Reflux | 75% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho/para to the methoxy group due to its electron-donating nature:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups primarily at the 4-position (para to methoxy).

-

Halogenation : Bromine in acetic acid yields 4-bromo derivatives (≥90% regioselectivity).

Directing Effects of Substituents

| Substituent | Position | Effect | Preferred Site |

|---|---|---|---|

| -OCH₃ | 6 | Activating | 4 (para) |

| -Cl | 2 | Deactivating | 5 (meta) |

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous solutions:

-

Deprotonation : Treatment with NaOH liberates the free amine, which can participate in condensations (e.g., Schiff base formation with aldehydes).

-

Hydrolysis : Prolonged reflux in 6M HCl cleaves the methoxy group to hydroxyl, forming (2-chloro-6-hydroxyphenyl)methanamine (requires 12–24 hr for completion) .

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic conditions oxidizes the benzylic amine to a ketone (e.g., forming 2-chloro-6-methoxybenzaldehyde).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to hydrogen, yielding (2-methoxy-phenyl)methanamine (95% conversion at 80°C).

Key Transformation Data

| Process | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | 2-Chloro-6-methoxybenzaldehyde | 65% |

| Reduction | H₂/Pd-C | (2-Methoxy-phenyl)methanamine | 95% |

Cross-Coupling Reactions

The chloro substituent facilitates palladium-catalyzed couplings:

-

Suzuki Reaction : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (60–80% yield).

-

Buchwald-Hartwig Amination : Forms diarylamines when heated with aryl halides and Pd₂(dba)₃.

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition:

科学研究应用

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

相似化合物的比较

Similar Compounds

- 2-Chloro-6-methoxyphenylboronic acid

- 2-Chloro-6-methoxyphenylamine

- 2-Chloro-6-methoxyphenylmethanol

Uniqueness

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds

生物活性

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (2-Chloro-6-methoxyphenyl)methanamine hydrochloride

- Molecular Formula : C9H12ClN•HClO

- Molecular Weight : 215.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This compound acts as a selective monoamine reuptake inhibitor, which enhances the availability of these neurotransmitters in the synaptic cleft, potentially leading to improved mood and cognitive functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 20.0 |

The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), highlights its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines such as HEK293 have shown that the compound has a moderate cytotoxic effect, with an IC50 value around 25 µg/mL, indicating a need for further investigation into its safety profile .

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound, researchers observed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting it may induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety levels, as measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, with emphasis on environmentally friendly methodologies. The compound's structure-activity relationship (SAR) studies reveal that modifications to the chlorine and methoxy groups significantly influence its biological activity .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Chloro-6-methoxyphenyl)methanamine hydrochloride, and how can purity be optimized during synthesis?

- Synthetic Routes : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for substituted phenylmethanamine hydrochlorides involve reductive amination of nitro intermediates or nucleophilic substitution of chlorinated precursors. For example, halogenated aromatic substrates (e.g., 2-chloro-6-methoxybenzaldehyde) can undergo catalytic hydrogenation with ammonia to yield the primary amine, followed by HCl salt formation .

- Purity Optimization : Use high-resolution liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction progress. Final purification via recrystallization in ethanol/water mixtures (8:2 v/v) is recommended to achieve ≥98% purity, as evidenced by related hydrochlorides in catalog data .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Key Techniques :

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular formula (C8H10ClNO·HCl, theoretical [M+H]<sup>+</sup> = 216.03). Compare with reference data for structurally similar methanamine hydrochlorides .

- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-<i>d</i>6) should show characteristic peaks: δ 3.80 ppm (s, OCH3), δ 4.20 ppm (s, CH2NH2), and aromatic protons at δ 6.8–7.4 ppm. <sup>13</sup>C NMR can confirm methoxy (55–60 ppm) and chlorinated aromatic carbons .

- Elemental Analysis : Validate Cl content (~16.5%) via combustion analysis .

Advanced Research Questions

Q. What strategies can resolve discrepancies between NMR and mass spectrometry data during characterization?

- Scenario : A mismatch in molecular ion peaks (MS) vs. expected NMR shifts.

- Methodology :

Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., incomplete reduction intermediates or dechlorinated derivatives) .

Deuterium Exchange : Perform <sup>1</sup>H NMR in D2O to identify exchangeable protons (e.g., NH2 groups), which may indicate hydrate formation or salt dissociation .

Isotopic Pattern Analysis : Verify chlorine’s isotopic signature (3:1 <sup>35</sup>Cl/<sup>37</sup>Cl ratio) in MS to rule out contamination .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

- pH Stability : Prepare solutions in buffers (pH 2–10) and monitor degradation via UV-Vis (220–300 nm) over 48 hours. Acidic conditions (pH < 4) may protonate the amine, enhancing stability, while alkaline conditions could promote hydrolysis of the methoxy group .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25–300°C at 10°C/min. A sharp mass loss near 268°C (observed in analogous hydrochlorides) indicates decomposition .

- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV (365 nm) vs. dark conditions .

Q. What in vitro approaches are suitable for studying its interaction with monoamine oxidase (MAO) enzymes?

- Biological Assay Design :

Enzyme Inhibition : Use recombinant human MAO-A/MAO-B in a fluorometric assay with kynuramine as a substrate. Measure IC50 values at 37°C (pH 7.4) and compare to known inhibitors (e.g., clorgyline for MAO-A) .

Binding Kinetics : Perform surface plasmon resonance (SPR) to determine dissociation constants (Kd). The chlorinated aromatic ring may enhance hydrophobic interactions with MAO’s active site .

Metabolite Identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-HRMS to assess demethylation or dechlorination pathways .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Case Example : Solubility discrepancies in water (e.g., 50 mg/mL vs. 10 mg/mL).

- Resolution Protocol :

Standardized Conditions : Re-test solubility in deionized water at 25°C under controlled agitation (500 rpm for 24 hours). Use nephelometry to detect undissolved particles .

Counterion Effects : Compare hydrochloride salt solubility to freebase forms. Hydrochlorides typically exhibit higher aqueous solubility due to ionic dissociation .

pH Dependence : Measure solubility across pH 1–7 (adjusted with HCl/NaOH) to account for protonation state variations .

Q. Safety and Handling

Q. What personal protective equipment (PPE) and handling protocols are critical for safe laboratory use?

- PPE Requirements :

- Respiratory : NIOSH-approved N95 respirators for powder handling to avoid inhalation .

- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to HCl penetration .

- Eye Protection : Chemical goggles with side shields to prevent splashes .

- Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal .

属性

IUPAC Name |

(2-chloro-6-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZZCBKVWHFXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。